molecular formula C21H23N5O2S B2575838 2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide CAS No. 886962-90-9

2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2575838
CAS No.: 886962-90-9
M. Wt: 409.51
InChI Key: PGWKCBSTRNUKOB-UHFFFAOYSA-N
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Description

2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a sulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as guanidine derivatives with aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiols or disulfides.

    Attachment of the Acetamide Moiety: The acetamide group can be attached via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the carbonyl group, leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its triazine core, which is known for various biological activities.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure can be utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The acetamide moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide
  • **2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-isopropylphenyl)acetamide

Uniqueness

The uniqueness of 2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the phenyl ring can affect its lipophilicity and membrane permeability, potentially enhancing its pharmacokinetic properties.

Properties

IUPAC Name

2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-3-15-8-10-17(11-9-15)23-19(27)13-29-21-25-24-18(20(28)26(21)22)12-16-6-4-14(2)5-7-16/h4-11H,3,12-13,22H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWKCBSTRNUKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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